3,5-Diaminopyridine-2-carbonitrile
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Overview
Description
3,5-Diaminopyridine-2-carbonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of pyridine, characterized by the presence of two amino groups at positions 3 and 5, and a nitrile group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbonitrile typically involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide. The reaction is carried out in N,N-dimethylformamide (DMF) at 120°C for 6 hours to achieve the best yield . This method is a common approach for introducing nitrile groups into aromatic compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyanation reactions using metal cyanides, similar to the laboratory synthesis. The use of palladium or copper catalysis can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diaminopyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,5-Diaminopyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diaminopyridine-2-carbonitrile and its derivatives often involves the inhibition or modulation of specific molecular targets. For example, derivatives like amifampridine (3,4-diaminopyridine) block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism is crucial in the treatment of neuromuscular disorders such as Lambert-Eaton myasthenic syndrome.
Comparison with Similar Compounds
3,4-Diaminopyridine: Used in the treatment of neuromuscular disorders.
2,3-Diaminopyridine: A precursor for the synthesis of imidazopyridines, which have diverse biological activities.
2,5-Diaminopyridine: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 3,5-Diaminopyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3,5-diaminopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,8-9H2 |
InChI Key |
YUJIMZVDTNCSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)N |
Origin of Product |
United States |
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